molecular formula C15H21N3O B14403239 4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline CAS No. 88138-81-2

4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline

Cat. No.: B14403239
CAS No.: 88138-81-2
M. Wt: 259.35 g/mol
InChI Key: HDJCENIILCZCTD-UHFFFAOYSA-N
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Description

4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline is a complex organic compound that features an imidazole ring, a pentyl chain, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The compound can also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline is unique due to the presence of both the pentyl chain and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

88138-81-2

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4-[5-(4-methylimidazol-1-yl)pentoxy]aniline

InChI

InChI=1S/C15H21N3O/c1-13-11-18(12-17-13)9-3-2-4-10-19-15-7-5-14(16)6-8-15/h5-8,11-12H,2-4,9-10,16H2,1H3

InChI Key

HDJCENIILCZCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CCCCCOC2=CC=C(C=C2)N

Origin of Product

United States

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